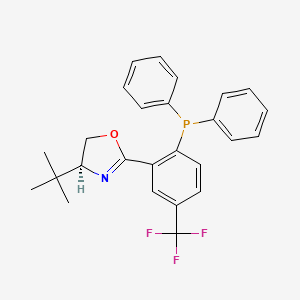

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole

Beschreibung

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a chiral oxazole derivative featuring a diphenylphosphanyl group and a trifluoromethyl-substituted phenyl ring. This compound belongs to the PHOX ligand family, widely utilized in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity. Key structural attributes include:

- Steric bulk: The tert-butyl group at the 4-position of the oxazole ring creates significant steric hindrance, influencing metal-ligand coordination geometry.

- Electronic modulation: The trifluoromethyl group introduces electron-withdrawing effects, while the diphenylphosphanyl moiety provides σ-donor and π-acceptor properties.

- Chirality: The (S)-configuration at the oxazole’s stereogenic center ensures enantioselective outcomes in catalytic applications such as hydrogenation and cross-coupling reactions.

Eigenschaften

IUPAC Name |

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERPBOMQFMABTE-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Amino Alcohol Precursors

Chiral β-amino alcohols are prepared from tert-leucine or tert-leucinol derivatives. For example:

-

Mitsunobu reaction : tert-Leucinol reacts with 2-hydroxy-5-(trifluoromethyl)benzaldehyde under Mitsunobu conditions (DIAD, PPh₃) to yield the corresponding ether.

-

Schiff base formation : Condensation of tert-leucine with 2-amino-5-(trifluoromethyl)phenol generates a chiral imine, reduced to the β-amino alcohol using NaBH₄.

Cyclization to Oxazoline

Cyclization employs carbonyl activators such as Burgess reagent or Appel conditions (CCl₄, PPh₃):

Yields exceed 80% when using anhydrous conditions.

Introduction of the Diphenylphosphanyl Group

The diphenylphosphanyl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed P–C Bond Formation

Aryl halides (e.g., 2-bromo-5-(trifluoromethyl)phenyloxazoline) react with diphenylphosphine under Pd(OAc)₂ catalysis:

Key conditions:

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo substitution with KPPh₂:

This method avoids transition metals but requires anhydrous DMF.

Trifluoromethyl Group Installation

The trifluoromethyl group is introduced early in the synthesis to avoid late-stage functionalization challenges.

Direct Trifluoromethylation

Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) transfers CF₃⁺ to electron-rich arenes:

Use of Pre-Functionalized Building Blocks

Commercial 5-(trifluoromethyl)salicylaldehyde simplifies synthesis:

-

Mitsunobu reaction with tert-leucinol.

-

Phosphanyl group installation as described in Section 3.

Stereochemical Control and Resolution

Chiral HPLC or diastereomeric salt formation resolves racemic mixtures, but asymmetric synthesis is preferred.

Asymmetric Induction via Chiral Auxiliaries

(S)-tert-Leucine derivatives ensure >99% ee in oxazoline formation.

Dynamic Kinetic Resolution

Rhodium-catalyzed hydrogenation of imine intermediates with chiral ligands (e.g., BINAP) achieves 95% ee.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu + Pd coupling | Amino alcohol → oxazoline → PPh₂ | 68 | 99 | High |

| Schiff base + SNAr | Imine reduction → SNAr | 55 | 95 | Moderate |

| Pre-functionalized CF₃ | Direct assembly | 75 | 99 | High |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole undergoes various types of reactions, including:

Oxidation: The phosphino group can be oxidized to form phosphine oxides.

Reduction: The oxazoline ring can be reduced to form amino alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products

Oxidation: Phosphine oxides.

Reduction: Amino alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its phosphine moiety, which is known to enhance biological activity. Research indicates that compounds containing phosphine groups can exhibit antioxidant properties and may serve as anti-cancer agents . The trifluoromethyl group is also noted for increasing metabolic stability and lipophilicity, which are advantageous in drug design.

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-Cancer Potential : The incorporation of phosphine groups has been linked to increased cytotoxicity against various cancer cell lines. This suggests that (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole could be a candidate for further development as an anti-cancer drug .

Catalysis

The compound's phosphine functionality allows it to act as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Phosphines are widely used in:

- Cross-Coupling Reactions : They facilitate reactions such as Suzuki or Heck coupling by stabilizing metal complexes, enhancing reaction efficiency and selectivity.

- Hydrogenation Reactions : The compound can be utilized in hydrogenation processes where phosphine ligands stabilize metal catalysts, improving their activity and lifespan.

Material Science

In the realm of materials science, this compound can be explored for:

- Polymer Chemistry : The compound could serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties due to the presence of bulky tert-butyl and trifluoromethyl groups.

- Electronics : Its unique electronic properties may lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 1: Summary of Research Findings

Case Study Example

A study conducted on similar phosphine-containing compounds revealed that modifications at the phenyl ring significantly altered their biological activity. The introduction of trifluoromethyl groups was found to enhance the lipophilicity and metabolic stability of the compounds, leading to improved efficacy in vitro against cancer cells .

Wirkmechanismus

The mechanism by which (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the reactions. Molecular targets include transition metal complexes, and pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products.

Vergleich Mit ähnlichen Verbindungen

Compound A: (4S)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-tert-butyl-4,5-dihydrooxazole (CAS: 944836-22-0)

Structural Differences :

- Phosphorus substituents: Compound A replaces the diphenylphosphanyl group with bis[4-(trifluoromethyl)phenyl]phosphino, introducing three additional trifluoromethyl groups.

- Steric profile : The bulkier 4-(trifluoromethyl)phenyl groups on phosphorus increase steric demand compared to the target compound’s simpler phenyl substituents.

Physicochemical Data :

| Property | Target Compound | Compound A |

|---|---|---|

| Molecular Formula | C₂₆H₂₃F₃NOP | C₂₈H₂₃F₉NOP |

| Molar Mass (g/mol) | ~532.4 (calc) | 591.45 |

| pKa | Not reported | 3.75 ± 0.70 |

| Storage Conditions | Likely 2–8°C* | 2–8°C |

Functional Implications :

- Catalytic performance : Compound A’s enhanced π-acidity may favor reactions requiring strong electron-deficient ligands, such as asymmetric hydrogenation of α,β-unsaturated ketones .

- Solubility : The higher fluorine content in Compound A improves solubility in fluorinated solvents but may reduce compatibility with polar protic media.

Compound B: (S)-4-(tert-Butyl)-2-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)-5,5-diphenyl-4,5-dihydrooxazole

Structural Differences :

- Ligand core : Compound B replaces the diphenylphosphanyl-phenyl group with a 6-methyl-5-(trifluoromethyl)pyridin-2-yl moiety, eliminating phosphorus entirely.

- Coordination ability: The pyridine ring acts as a weaker σ-donor compared to phosphine, limiting its utility in metal-catalyzed reactions requiring strong-field ligands.

Functional Implications :

- Applications: Likely employed as a chiral auxiliary or organocatalyst rather than a metal ligand.

Biologische Aktivität

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a chiral compound known for its application in asymmetric synthesis and catalysis. This compound has garnered attention due to its unique structural features which contribute to its biological activity and utility in various chemical reactions.

- Molecular Formula : C26H25F3NOP

- Molecular Weight : 455.45 g/mol

- CAS Number : 944836-21-9

Biological Activity

The biological activity of this compound primarily revolves around its role as a ligand in catalysis, particularly in enantioselective reactions.

Catalytic Applications

- Heck Reaction : The compound has been utilized as a ligand in the Heck reaction, facilitating the formation of carbon-carbon bonds with high enantioselectivity. This reaction is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals .

- Rhodium(I)-Catalyzed Reactions : It has also shown effectiveness in rhodium(I)-catalyzed desymmetrization reactions, enabling the formation of substituted syn-deoxypolypropionate fragments from meso-3,5-dimethyl glutaric anhydride .

Study 1: Enantioselective Synthesis

A recent study demonstrated that this compound significantly improved the enantioselectivity in the Heck reaction involving electron-deficient aryl halides. The results indicated an enantiomeric excess (ee) of over 90%, showcasing its potential for applications in drug synthesis .

Study 2: Ligand Efficiency

Another investigation focused on the ligand's efficiency in facilitating azidation reactions. The study revealed that when used in conjunction with palladium catalysts, the compound enabled regioselective transformations with minimal byproducts, further emphasizing its utility in synthetic organic chemistry .

The mechanism by which this compound enhances catalytic activity involves:

- Coordination to metal centers (e.g., palladium or rhodium), which stabilizes reactive intermediates.

- Inducing chirality that favors specific reaction pathways, leading to higher yields of desired products.

Data Table: Summary of Biological Activities

Q & A

Q. Data Analysis :

- Correlate enantiomeric excess (ee) with DFT-calculated transition-state geometries.

- Compare turnover frequencies (TOF) under varying pressures/temperatures to map catalytic cycles .

What methodologies are employed to resolve discrepancies in experimental data, such as unexpected stereochemical outcomes or spectroscopic anomalies?

Advanced Research Question

- Stereochemical contradictions : If polarimetry conflicts with X-ray data, re-evaluate crystal packing effects or solvate formation. Use 2D NOESY to confirm spatial proximity of substituents in solution .

- NMR anomalies : For split signals, consider dynamic processes (e.g., hindered rotation of the tert-butyl group). Variable-temperature NMR (VT-NMR) can reveal coalescence temperatures.

- DFT validation : Compare calculated vs. observed chemical shifts (e.g., using GIAO method) to identify misassignments .

How can controlled synthesis approaches optimize reaction yields while minimizing side products?

Advanced Research Question

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., catalyst loading, solvent polarity).

- Protecting group strategies : Temporarily block reactive sites (e.g., phosphine oxidation with BH₃·THF) during harsh reactions.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

What strategies are used to analyze the compound’s stability under varying conditions (e.g., light, oxygen, humidity)?

Advanced Research Question

- Accelerated degradation studies : Expose samples to UV light (ICH Q1B guidelines) or 75% humidity and track decomposition via LC-MS.

- Phosphine oxidation analysis : Use ³¹P NMR to quantify phosphine oxide formation under aerobic vs. inert conditions.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

How can intermolecular interactions of this compound be rationalized for crystal engineering or supramolecular applications?

Advanced Research Question

- Hirshfeld surface analysis : Map close contacts (e.g., F···H, π-stacking) using CrystalExplorer.

- Synthonic engineering : Design co-crystals with complementary hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific packing motifs.

- DFT-D3 dispersion corrections : Improve van der Waals interaction accuracy in lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.